2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-9-12-7-8-21(11-13(12)10-17(16)26-2)19(24)20-15-6-4-3-5-14(15)18(22)23/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCUEKZNVWQRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC=CC=C3C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate, can be achieved through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward approach to obtaining the desired isoquinoline structure.
Industrial Production Methods
While specific industrial production methods for 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid are not well-documented, the synthesis of related compounds often involves large-scale reactions using similar starting materials and conditions. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Amide Hydrolysis
The benzoic acid moiety can undergo hydrolysis under acidic or basic conditions to regenerate the free amine or carboxylate. For example:
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Acidic Hydrolysis : HCl (35%) in methanol at 80°C cleaves the amide bond, yielding 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 2-aminobenzoic acid derivatives .
Esterification
The carboxylic acid group can be esterified using methanol/H₂SO₄ or diazomethane, forming methyl esters for improved solubility in organic solvents .
Catalytic Modifications
Silica-Supported Polyphosphoric Acid (SiO₂-PPA) is employed in cyclization reactions to enhance efficiency and reduce side products . For instance:
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Cyclization of Amides : SiO₂-PPA catalyzes intramolecular cyclization at 80°C in DCM, achieving yields >70% .
Biological Activity and Derivatization
The compound’s para-aminobenzoic acid group enables further functionalization for pharmacological applications:
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Anti-Cholinesterase Activity : Analogous structures show IC₅₀ values of 0.15–7.49 µM against acetylcholinesterase (AChE) .
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Anticancer Potential : Derivatives with substituted benzamide groups exhibit cytotoxicity (IC₅₀ = 5.08–22.54 µM) in breast cancer cell lines .
Key Derivatives
| Derivative Structure | Biological Target | IC₅₀/Kᵢ | Source |
|---|---|---|---|
| 4-Amino-3-bromo-5-fluorobenzohydrazide | AChE/BChE | 0.59/0.15 µM | |
| Quinoline-3-carboxamide | P-glycoprotein | 33.00 nM |
Stability and Reactivity
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of an isoquinoline moiety linked to a benzoic acid derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may utilize 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives as key intermediates.
Key Synthesis Steps:
- Formation of Isoquinoline Derivative : The initial step involves synthesizing the isoquinoline core through cyclization reactions.
- Amide Bond Formation : The carbonyl group of the isoquinoline is then reacted with an amino acid derivative to form the amide bond.
- Final Functionalization : The benzoic acid moiety is introduced through acylation or similar methods.
Biological Activities
Research indicates that 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds containing isoquinoline structures can inhibit cancer cell proliferation. For example, derivatives of this compound have been tested for their ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests it could be beneficial in treating conditions like Alzheimer's disease.
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Study on Multidrug Resistance : A study published in the Journal of Medicinal Chemistry highlighted novel inhibitors derived from isoquinoline that effectively reverse P-glycoprotein-mediated drug resistance .
- Neuroprotective Mechanisms : Research focusing on neuroprotection found that isoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a valuable scaffold for designing new drugs. Its derivatives can be tailored for specific biological targets, enhancing their pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The isoquinoline moiety can bind to receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Key Structural Differences
The compound’s carbonylamino group distinguishes it from analogs with sulfonyl, alkyl, or halogen substituents. Below is a comparative analysis of its structural and functional uniqueness:
Physicochemical Properties
- logP : The benzoic acid group reduces hydrophobicity compared to sulfonamide derivatives (e.g., logP ~2.5 vs. sulfonamide analogs ~3.8) .
- Solubility : Ionizable carboxylic acid improves aqueous solubility, advantageous for oral bioavailability.
- Metabolic Stability : The absence of labile groups (e.g., tert-butyl in ) may reduce metabolic degradation compared to alkylated analogs.
Neuroprotective Effects
The dihydroisoquinoline core is associated with modulation of neurotransmitter systems (e.g., dopamine, serotonin) . However, the benzoic acid group may shift activity toward anti-inflammatory pathways compared to sulfonamide analogs, which exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) .
Enzyme/Receptor Binding
- Hydrogen Bonding: The carbonylamino and carboxylic acid groups facilitate interactions with polar residues (e.g., serine, aspartate) in enzyme active sites .
- Hydrophobic Interactions : 6,7-Dimethoxy groups enhance binding to hydrophobic pockets, similar to sulfonamide derivatives .
Therapeutic Potential
- Anticancer Activity: Comparable to benzo[de]isoquinoline derivatives (e.g., ) but with improved solubility .
- Antimicrobial Effects : The benzoic acid moiety may confer mild antibacterial activity, unlike brominated analogs targeting specific pathogens .
Biological Activity
2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases which are crucial in viral replication processes, particularly in the context of SARS-CoV-2 .
- Antioxidant Properties : Compounds with similar structural frameworks have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
Antiviral Activity
Recent research indicates that derivatives of this compound exhibit potent antiviral properties. For example:
- Inhibition of SARS-CoV-2 Protease : A related compound was shown to inhibit the papain-like protease (PLpro) with an IC50 value as low as 0.049 μM, suggesting that similar compounds could also be effective against viral pathogens .
Anticancer Properties
Studies have indicated that isoquinoline derivatives can induce apoptosis in cancer cells:
- Mechanism : The induction of apoptosis may occur through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid?
- Methodological Answer : The compound can be synthesized via reflux reactions in ethanol or similar solvents, followed by crystallization from dimethyl sulfoxide (DMSO) or ethanol. For example, analogous derivatives were synthesized by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediates with activated carbonyl reagents (e.g., chloroformates or carbodiimides). Key steps include controlling reaction temperature (e.g., 45–75°C) and optimizing reaction time (1–24 hours) to improve yields (up to 85%). Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions and hydrogen bonding patterns (e.g., δ 12.92 ppm for COOH protons) .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) .
- Melting Point Analysis : Sharp melting ranges (e.g., 155–222°C) validate purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₁₉N₅O₂ for derivatives) .
Q. What is the hypothesized mechanism of action for related dihydroisoquinoline derivatives?
- Methodological Answer : Analogous compounds (e.g., retinoid antagonists) act via receptor modulation, such as competitive inhibition of ligand binding. Mechanistic studies involve radiolabeled ligand displacement assays and molecular docking simulations to identify key binding residues (e.g., hydrophobic pockets in enzyme active sites) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized bioactivity metrics (e.g., IC₅₀ values) and assess experimental variables (e.g., cell lines, assay conditions) .
- Dose-Response Validation : Replicate conflicting results under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out isomerism or degradation .
Q. What experimental designs optimize yield and selectivity in derivative synthesis?
- Methodological Answer :
- Split-Plot Design : Use randomized block designs with variables like solvent polarity (e.g., ethanol vs. DMF), temperature (e.g., 45°C vs. 75°C), and catalyst loading (e.g., 1–5 mol% Pd). Subplot factors include reaction time and purification methods .
- Design of Experiments (DoE) : Apply factorial designs to identify synergistic effects (e.g., solvent-temperature interactions) and reduce side reactions .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity in SAR studies?
- Methodological Answer :
- Derivative Libraries : Synthesize analogs with substitutions at the benzoic acid or dihydroisoquinoline moieties (e.g., 15a-g in ).
- Bioactivity Profiling : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with electronic (Hammett σ) or steric (Taft parameters) descriptors .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict activity cliffs and guide rational design .
Methodological Considerations for Data Interpretation
- Statistical Validation : Use ANOVA for multi-factor experiments (e.g., trellis systems in ) and Bonferroni correction for multiple comparisons.
- Reproducibility : Report detailed synthetic protocols (e.g., solvent volumes, stirring rates) and raw spectral data to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
